Mmp-9-IN-7

Description

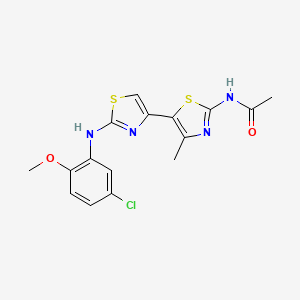

The exact mass of the compound N-{2-[(5-chloro-2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide is 394.0324958 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S2/c1-8-14(25-16(18-8)19-9(2)22)12-7-24-15(21-12)20-11-6-10(17)4-5-13(11)23-3/h4-7H,1-3H3,(H,20,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTZTRPBFSCFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mmp-9-IN-7: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective MMP-9 Inhibitor

This technical guide provides a comprehensive overview of the chemical and biological properties of Mmp-9-IN-7, a potent inhibitor of matrix metalloproteinase-9 (MMP-9). Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, and its inhibitory activity. Furthermore, it outlines key experimental protocols and explores the broader context of MMP-9's role in physiological and pathological processes, providing a foundation for future research and therapeutic development.

Core Chemical and Physical Properties

This compound, with the CAS Number 333746-76-2, is a small molecule inhibitor of MMP-9. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and data interpretation.

| Property | Value |

| IUPAC Name | N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |

| Molecular Formula | C₁₆H₁₅ClN₄O₂S₂ |

| Molecular Weight | 410.90 g/mol |

| SMILES Notation | CC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC)NC(=O)C |

| IC₅₀ | 0.52 μM (in proMMP9/MMP3 P126 activation assay)[1] |

| Appearance | Solid powder |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Synthesis and Formulation

This compound was first disclosed in patent WO2012162468, which describes a series of thiazole derivatives as pro-matrix metalloproteinase inhibitors.[1] While the detailed synthesis protocol is outlined within this patent, a general overview involves the coupling of key thiazole intermediates. For laboratory use, this compound is typically supplied as a solid powder and can be dissolved in solvents such as DMSO for the preparation of stock solutions.

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in the degradation of the extracellular matrix (ECM). MMPs, a family of zinc-dependent endopeptidases, play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathologies such as cancer, inflammation, and cardiovascular diseases.

The inhibitory activity of this compound was determined in a proMMP9/MMP3 P126 activation assay, demonstrating an IC₅₀ of 0.52 μM.[1] This assay measures the ability of the compound to prevent the activation of the inactive zymogen form of MMP-9 (pro-MMP-9) by MMP-3 (stromelysin-1), a key physiological activator. This suggests that this compound may act by interfering with the conformational changes required for zymogen activation.

The broader implications of MMP-9 inhibition are significant. By preventing the breakdown of the ECM, particularly type IV collagen which is a major component of the basement membrane, MMP-9 inhibitors can potentially impede cancer cell invasion and metastasis. Furthermore, given the role of MMP-9 in neuroinflammation and other inflammatory conditions, its inhibition presents a therapeutic avenue for these diseases.

Experimental Protocols

Pro-MMP-9 Activation Assay

The following is a generalized protocol for an in vitro assay to assess the inhibitory activity of compounds like this compound on the activation of pro-MMP-9 by MMP-3.

Materials:

-

Recombinant human pro-MMP-9

-

Recombinant active human MMP-3

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP-9 substrate

-

96-well microplate (black, for fluorescence readings)

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

-

In the microplate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a positive control (a known MMP-9 inhibitor).

-

Add recombinant human pro-MMP-9 to each well.

-

Initiate the activation by adding recombinant active human MMP-3 to each well.

-

Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.

-

Add the fluorogenic MMP-9 substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the rate of cleavage against the inhibitor concentration and determine the IC₅₀ value.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This protocol can be used to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line known to express MMP-9 (e.g., MDA-MB-231, HT-1080)

-

Boyden chamber inserts with a porous membrane coated with Matrigel (an extracellular matrix protein mixture)

-

Cell culture medium (with and without serum)

-

This compound

-

Calcein-AM or other fluorescent dye for cell staining

-

Fluorescence microscope or plate reader

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound. Include a vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber inserts.

-

Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.

-

Quantify the number of invaded cells by counting under a fluorescence microscope or by measuring the fluorescence intensity with a plate reader.

-

Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the effect of this compound on cell invasion.

Visualizing MMP-9 in Cellular Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to MMP-9 function and inhibition.

Caption: Mechanism of MMP-9 activation by MMP-3 and its inhibition by this compound.

Caption: Workflow for a cell-based invasion assay to test MMP-9 inhibitors.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the multifaceted roles of MMP-9 in health and disease. Its potency and selectivity make it a suitable candidate for in vitro and potentially in vivo studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in various preclinical disease models. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a starting point for researchers to design and execute robust studies in this promising area of drug discovery.

References

Mmp-9-IN-7: A Fictitious Case Study for a Real-World Challenge in Drug Discovery

A Technical Guide to Evaluating Matrix Metalloproteinase-9 (MMP-9) Inhibitor Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a specific molecule designated "Mmp-9-IN-7" is not documented in the public scientific literature. Therefore, this guide will use this name as a placeholder to present a comprehensive framework for assessing the target specificity and selectivity of any potential Matrix Metalloproteinase-9 (MMP-9) inhibitor. The data and protocols provided are illustrative, based on established methodologies in the field.

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM).[1] Its enzymatic activity is implicated in a host of physiological processes, including tissue remodeling, angiogenesis, and immune cell migration.[2][3] However, dysregulation of MMP-9 activity is a hallmark of numerous pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular disorders.[4][5] This has rendered MMP-9 an attractive therapeutic target.

The development of potent and selective MMP-9 inhibitors has been a long-standing challenge in medicinal chemistry. Early broad-spectrum MMP inhibitors failed in clinical trials due to off-target effects, highlighting the critical need for highly selective agents.[6][7] This guide provides an in-depth overview of the experimental approaches required to rigorously characterize the target specificity and selectivity of a novel MMP-9 inhibitor, exemplified by our fictitious "this compound".

Target Profile: Understanding MMP-9

MMP-9, also known as gelatinase B, is a complex enzyme with multiple domains that contribute to its function and substrate recognition.[2][3] It is typically secreted as an inactive zymogen (pro-MMP-9) and requires proteolytic cleavage for activation.[1] The catalytic domain contains the highly conserved zinc-binding motif common to all MMPs, which presents a significant hurdle for achieving selectivity.[4][8] However, unique structural features, such as the fibronectin type II-like inserts and the hemopexin domain, offer opportunities for the design of more specific inhibitors.[5][9]

MMP-9 Signaling Pathways

MMP-9 activity is embedded in complex signaling networks that regulate its expression and activation. Understanding these pathways is crucial for interpreting the cellular effects of an inhibitor. Key signaling cascades that converge on MMP-9 expression and activation include the MAPK, PI3K/Akt, and NF-κB pathways.[10][11][12]

Evaluating Specificity and Selectivity: A Multi-tiered Approach

A thorough assessment of an MMP-9 inhibitor's profile requires a combination of in vitro enzymatic assays, cell-based assays, and broader selectivity profiling.

Tier 1: In Vitro Enzymatic Assays

The initial characterization of "this compound" would involve determining its potency against purified, active MMP-9. This is typically followed by screening against a panel of other MMPs to establish a selectivity profile.

Table 1: Illustrative In Vitro Selectivity Profile of this compound

| Target | IC50 (nM) | Fold Selectivity vs. MMP-9 |

| MMP-9 | 5 | 1 |

| MMP-1 | >10,000 | >2000 |

| MMP-2 | 250 | 50 |

| MMP-3 | 1500 | 300 |

| MMP-7 | >10,000 | >2000 |

| MMP-8 | 800 | 160 |

| MMP-13 | 5000 | 1000 |

| MMP-14 | >10,000 | >2000 |

Data are hypothetical for "this compound".

Experimental Protocol: Fluorogenic Peptide Substrate Assay

This is a common method for determining the inhibitory activity of compounds against MMPs.[13]

-

Reagents and Materials:

-

Recombinant human MMPs (activated)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test inhibitor ("this compound") and a broad-spectrum control inhibitor (e.g., GM6001)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of "this compound" in assay buffer.

-

In a 96-well plate, add the diluted inhibitor, the specific MMP enzyme, and assay buffer.

-

Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 325/393 nm).

-

Calculate the reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

-

Tier 2: Cellular Assays

Cell-based assays are essential to confirm the activity and specificity of "this compound" in a more physiological context. These assays can assess the inhibitor's effect on both secreted MMP-9 activity and MMP-9-dependent cellular processes.

Gelatin Zymography

This technique is widely used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[14]

Experimental Protocol: Gelatin Zymography

-

Cell Culture and Treatment:

-

Culture a cell line known to express and secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells).

-

Stimulate the cells to induce MMP-9 expression (e.g., with PMA or TNF-α).

-

Treat the cells with varying concentrations of "this compound".

-

Collect the conditioned media after 24-48 hours.

-

-

Electrophoresis:

-

Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Run the conditioned media samples on the gel under non-reducing conditions.

-

-

Enzyme Renaturation and Development:

-

Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of gelatin degradation by MMP-9 (and MMP-2) will appear as clear bands against a blue background.

-

Quantify the band intensity using densitometry.

-

Cell Migration/Invasion Assay

Since MMP-9 plays a crucial role in cell migration and invasion, assessing the effect of "this compound" on these processes is a key functional readout.[8]

Experimental Protocol: Transwell Invasion Assay

-

Chamber Preparation:

-

Use Transwell inserts with a porous membrane (e.g., 8 µm pores).

-

Coat the upper surface of the membrane with a layer of Matrigel (an ECM protein mixture) to simulate a basement membrane.

-

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MDA-MB-231) in serum-free media in the upper chamber of the Transwell insert.

-

Add "this compound" to the upper chamber.

-

Add a chemoattractant (e.g., serum-containing media) to the lower chamber.

-

-

Incubation:

-

Incubate the plate for 12-48 hours to allow for cell invasion through the Matrigel and membrane.

-

-

Quantification:

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

Tier 3: Broader Selectivity Profiling

To de-risk a lead compound, it is crucial to assess its selectivity against a wider range of protein targets, particularly other metalloproteinases and related enzymes. This can be done through commercially available profiling services.

Table 2: Illustrative Broader Metalloproteinase Selectivity Panel for this compound

| Target Family | Representative Enzymes | % Inhibition at 1 µM |

| MMPs | MMP-9 | >95% |

| MMP-2 | 60% | |

| MMP-1 | <10% | |

| ADAMs | ADAM10 | <5% |

| ADAM17 (TACE) | <10% | |

| ADAMTS | ADAMTS-4 | <5% |

| ADAMTS-5 | <5% | |

| Other | Neprilysin | <2% |

Data are hypothetical for "this compound".

Mechanism of Action: Allosteric vs. Active-Site Inhibition

A key aspect of characterizing a novel inhibitor is determining its mechanism of action. While many MMP inhibitors target the catalytic zinc atom, this often leads to a lack of selectivity.[4] Newer strategies focus on allosteric sites or exosites that are unique to specific MMPs.[6][9]

Experiments to elucidate the mechanism of "this compound" could include:

-

Enzyme kinetics studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Activity assays against pro-MMP-9 activation: To test if the inhibitor prevents the conversion of the zymogen to the active enzyme, which would suggest an allosteric mechanism.[6]

-

Structural biology studies (e.g., X-ray crystallography): To visualize the binding site of the inhibitor on the MMP-9 protein.

Conclusion

The successful development of a therapeutic MMP-9 inhibitor hinges on a rigorous and multi-faceted evaluation of its specificity and selectivity. By employing a tiered approach encompassing biochemical assays, cell-based functional screens, and broad selectivity profiling, researchers can build a comprehensive understanding of a compound's properties. This guide, using the fictitious "this compound" as a framework, outlines the critical experimental protocols and data interpretation necessary to advance a promising MMP-9 inhibitor from the bench to the clinic. The ultimate goal is to identify molecules with a wide therapeutic window, maximizing on-target efficacy while minimizing the off-target effects that have plagued earlier generations of MMP inhibitors.

References

- 1. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP9 - Wikipedia [en.wikipedia.org]

- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-9-IN-7: A Technical Guide to its In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). The information is compiled from publicly available data, with a focus on quantitative metrics, experimental methodologies, and the underlying biological pathways.

Quantitative In Vitro Activity

The inhibitory potency of this compound against its target, MMP-9, has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Compound | Assay | Target(s) | IC50 (μM) | Source |

| This compound | proMMP9/MMP3 P126 Activation Assay | MMP-9 | 0.52 | Patent WO2012162468 |

Experimental Protocols

A detailed understanding of the experimental conditions used to determine the in vitro activity of this compound is crucial for the replication and interpretation of the results. The following protocol is based on the "proMMP9/MMP3 P126 activation assay" as described in patent WO2012162468.

ProMMP9/MMP3 P126 Activation Assay

This assay evaluates the ability of a compound to inhibit the activation of pro-MMP-9 by the protease MMP-3.

Materials:

-

Enzymes: Recombinant human pro-MMP-9, Recombinant human MMP-3 (catalytic domain).

-

Substrate: Thiopeptide (Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OEt).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.

-

Detection Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Inhibitor: this compound.

-

Microplate: 96-well plate.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

This compound or DMSO (for control).

-

Recombinant human pro-MMP-9 (final concentration: 10 nM).

-

Recombinant human MMP-3 (final concentration: 20 nM).

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours to allow for pro-MMP-9 activation.

-

Substrate Addition: Add the thiopeptide substrate to each well (final concentration: 100 μM).

-

Detection: Immediately add DTNB to each well.

-

Measurement: Read the absorbance at 405 nm every 20 seconds for 10-15 minutes using a microplate reader. The rate of substrate cleavage is proportional to the activity of MMP-9.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways influenced by MMP-9 activity.

MMP-9 is a key downstream effector of several signaling pathways implicated in cancer and inflammation. Inhibition of MMP-9 by this compound can modulate these pathways.

Inhibition of MMP-9 by this compound leads to a reduction in the degradation of the extracellular matrix (ECM). This has significant downstream consequences on cellular processes that are dependent on ECM remodeling.

In-depth Technical Guide: The Role of MMP-9 in Extracellular Matrix Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation and remodeling of the extracellular matrix (ECM).[1][2] Its enzymatic activity is tightly controlled at multiple levels, including gene transcription, activation of its pro-enzyme form (pro-MMP-9), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[3] Dysregulation of MMP-9 has been implicated in a wide array of physiological and pathological conditions, such as inflammation, cancer metastasis, and cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the core functions of MMP-9, focusing on its role in ECM degradation, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Introduction to MMP-9 and the Extracellular Matrix

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support and regulates cellular processes. MMP-9 is a key enzyme involved in the breakdown of ECM components, particularly type IV and V collagens, which are major constituents of basement membranes.[2] It also degrades other substrates like gelatin, elastin, and fibronectin.[4][5] This enzymatic activity is crucial for tissue remodeling during processes such as embryonic development, wound healing, and angiogenesis.[1][2]

Biochemical Properties and Regulation of MMP-9

MMP-9 is synthesized as an inactive zymogen, pro-MMP-9, and its activation involves the proteolytic removal of a pro-domain.[6] This activation can be triggered by other proteases like MMP-3 and plasmin.[1][2] Once activated, MMP-9's activity is primarily regulated by TIMP-1, its natural inhibitor.[7]

Signaling Pathways Regulating MMP-9 Expression

The expression of the MMP-9 gene is induced by various extracellular stimuli, including growth factors and pro-inflammatory cytokines like TNF-α and IL-1β.[1][8][9] These stimuli activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which converge on transcription factors like NF-κB and AP-1 to drive MMP-9 transcription.[1][7][10][11]

Caption: Key signaling pathways that regulate MMP-9 gene expression.

Role of MMP-9 in Physiological and Pathological Processes

MMP-9 is integral to various biological functions, and its dysregulation is a hallmark of many diseases.

-

Physiological Roles: MMP-9 is essential for normal development, including bone remodeling and embryo implantation.[1] It also plays a significant role in wound repair and angiogenesis.[2]

-

Pathological Roles: In cancer, elevated MMP-9 levels are associated with increased tumor invasion and metastasis due to the breakdown of the ECM.[11][12] It is also a key mediator of inflammation in diseases like rheumatoid arthritis and contributes to tissue damage in cardiovascular disorders.[1]

Quantitative Data on MMP-9

The following tables summarize important quantitative parameters related to MMP-9's enzymatic activity and inhibition.

Table 1: Substrate Specificity of MMP-9

| Substrate | Description |

| Collagens | Type IV, V, VII, X, XIV[4] |

| Gelatin | Denatured collagens[4] |

| Elastin | A key protein in connective tissue[4] |

| Fibronectin | A high-molecular-weight ECM glycoprotein[4] |

| Aggrecan | A major proteoglycan in cartilage[4] |

| Cytokines & Chemokines | Can activate or degrade molecules like IL-1β and TGF-β[1] |

Table 2: Kinetic Parameters for MMP-9 Substrates

| Substrate | Kcat/Km (M⁻¹s⁻¹) |

| fTHP-15 | 1,100,000 |

| α1(V)436–447 fTHP | 480,000 |

Data from reference[13]. fTHP refers to fluorogenic triple-helical peptides.

Experimental Protocols for Studying MMP-9

Gelatin Zymography

This technique is widely used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.[14][15]

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove debris. Concentrate the media for increased sensitivity.

-

Electrophoresis: Load samples mixed with non-reducing buffer onto a polyacrylamide gel containing gelatin.[14]

-

Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzyme.[16] Incubate the gel in a developing buffer at 37°C for 12-24 hours to allow for gelatin degradation.[14][17]

-

Staining and Analysis: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a dark blue background.[14][15]

Caption: A simplified workflow for gelatin zymography.

Western Blotting

Western blotting is used to detect the protein levels of both pro-MMP-9 and its active forms.[18]

Protocol:

-

Sample Preparation and Electrophoresis: Prepare protein lysates from cells or tissues and separate them using SDS-PAGE.[19]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for MMP-9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

Detection: Use a chemiluminescent substrate to visualize the protein bands.[19]

MMP-9 Activity Assay

This assay quantifies the enzymatic activity of MMP-9 using a fluorogenic substrate.

Protocol:

-

Sample and Standard Preparation: Prepare samples (e.g., cell culture supernatants, tissue homogenates) and a standard curve using recombinant active MMP-9.[20][21] For total MMP-9 activity, pre-treat samples with APMA to activate pro-MMP-9.[20]

-

Assay Reaction: Add samples and standards to a microplate, followed by a fluorogenic MMP-9 substrate.[22][23]

-

Measurement: Incubate at 37°C and measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to MMP-9 activity.[22]

MMP-9 as a Therapeutic Target

Due to its significant role in pathology, MMP-9 is a compelling target for drug development.[12] The goal is to develop highly selective inhibitors to minimize off-target effects.[3] Current strategies include the development of small molecules, monoclonal antibodies, and peptide-based inhibitors that target either the active site or allosteric sites of the enzyme.[24][25] While many broad-spectrum MMP inhibitors failed in clinical trials, the development of selective MMP-9 inhibitors holds promise for treating various diseases, including cancer and inflammatory disorders.[3][12][26]

References

- 1. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP9 - Wikipedia [en.wikipedia.org]

- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Gelatin zymography protocol | Abcam [abcam.com]

- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]

- 18. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]

- 19. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]

- 20. diapharma.com [diapharma.com]

- 21. quickzyme.com [quickzyme.com]

- 22. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]

- 23. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 24. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]

- 25. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

Mmp-9-IN-7: A Technical Guide to its Function and Putative Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp-9-IN-7 is a potent and specific inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This document provides a comprehensive technical overview of this compound, including its known quantitative data. Due to the limited public data on the specific effects of this compound on intracellular signaling, this guide also explores the potential downstream consequences of MMP-9 inhibition on critical cell signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, based on the established roles of MMP-9 and the observed effects of other MMP-9 inhibitors. Detailed experimental protocols for assessing these pathways are also provided to facilitate further research.

Introduction to this compound

This compound is a small molecule inhibitor of MMP-9.[1][2][3] It is identified as a potent inhibitor in a proMMP-9/MMP-3 p126 activation assay.[1][2][3] The compound originates from patent WO2012162468, where it is described as a thiazole derivative.[1] While its direct inhibitory activity against MMP-9 is established, its broader effects on cellular signaling networks are not yet extensively documented in publicly available literature. Understanding these potential effects is crucial for elucidating its mechanism of action and predicting its therapeutic potential and possible side effects.

Quantitative Data

The primary quantitative data available for this compound is its in vitro inhibitory potency against MMP-9.

| Parameter | Value | Assay | Reference |

| IC50 | 0.52 µM | proMMP-9/MMP-3 p126 activation assay | [1][2][3] |

Potential Effects on Cell Signaling Pathways

While direct evidence for this compound's impact on signaling pathways is lacking, the known functions of its target, MMP-9, allow for informed hypotheses about its potential downstream effects. MMP-9 is not just a matrix-degrading enzyme; it also processes a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors, thereby influencing intracellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Some studies suggest that MMP-9 activity can influence MAPK signaling. For instance, interfering with MAPK activity has been shown to reduce MMP-9 induction and cancer cell invasion.[4] Therefore, inhibition of MMP-9 by this compound could potentially modulate the phosphorylation status of key MAPK components like ERK1/2.

Caption: Putative influence of this compound on the MAPK pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. The relationship between MMP-9 and the PI3K/Akt pathway is complex, with studies indicating that PI3K/Akt can act as an upstream regulator of MMP-9 expression.[5][6] Conversely, MMP-9 can process components of the extracellular matrix that engage integrins, which in turn can activate the PI3K/Akt pathway. Therefore, this compound could indirectly influence PI3K/Akt signaling by altering the cellular microenvironment.

Caption: Potential indirect effect of this compound on the PI3K/Akt pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. There is evidence that MMP-9 inhibition can lead to the downregulation of NF-κB activity.[7][8] This may occur through various mechanisms, including the modulation of signaling molecules that are upstream of NF-κB activation. By inhibiting MMP-9, this compound might therefore exert anti-inflammatory effects by suppressing the NF-κB signaling cascade.

Caption: Hypothesized inhibitory effect of this compound on the NF-κB pathway.

Experimental Protocols

To investigate the effects of this compound on the aforementioned signaling pathways, the following experimental protocols can be employed.

Western Blot for Phospho-ERK (MAPK Pathway)

This protocol allows for the detection of the activated, phosphorylated form of ERK1/2.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.[9]

Caption: Workflow for Western Blot analysis of p-ERK.

PI3K/Akt Kinase Assay

This assay measures the activity of Akt, a key downstream effector of PI3K. Commercially available ELISA-based kits are a common method.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (as provided in the kit)

-

PI3K/Akt Kinase Activity Assay Kit (e.g., Abcam ab139436)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the Western blot.

-

Cell Lysis: Lyse cells according to the kit's instructions.

-

Assay Performance:

-

Add cell lysates to the wells of the kinase substrate-coated plate provided in the kit.

-

Initiate the kinase reaction by adding ATP.

-

Incubate to allow for phosphorylation of the substrate by active Akt.

-

Add a phospho-specific antibody that binds to the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis: The absorbance is proportional to the Akt kinase activity.

Caption: General workflow for a PI3K/Akt kinase assay.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently expressing an NF-κB-driven luciferase reporter construct

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed the NF-κB reporter cells in a multi-well plate.

-

Cell Treatment: Treat the cells with this compound. It is often necessary to co-treat with an NF-κB activator (e.g., TNF-α) to measure inhibitory effects.

-

Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).[11]

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.[12]

-

Data Analysis: The luminescence signal is proportional to the NF-κB transcriptional activity.

Caption: Workflow for an NF-κB luciferase reporter assay.

Conclusion

This compound is a valuable research tool for studying the specific roles of MMP-9. While its direct effects on cell signaling are yet to be fully elucidated, its known inhibitory action on MMP-9 suggests potential modulatory effects on the MAPK, PI3K/Akt, and NF-κB pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate these potential off-target effects, thereby contributing to a more complete understanding of the compound's biological activities and its potential as a therapeutic agent. Further research is warranted to confirm these hypothesized signaling effects and to expand our knowledge of the cellular consequences of MMP-9 inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. MMP-9 Inhibition Downregulates Radiation-induced NF-κ Activity Leading to Apoptosis in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB inhibition is associated with OPN/MMP-9 downregulation in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.4. Western Blotting and Detection [bio-protocol.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Investigating the Biological Functions of Mmp-9-IN-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). Given the critical role of MMP-9 in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, selective inhibitors like this compound are of significant interest for therapeutic development. This document summarizes the known quantitative data for this compound, details relevant experimental protocols for its characterization, and illustrates the key signaling pathways it is expected to modulate. Due to the limited publicly available information on this specific compound, this guide combines the known data with established knowledge of MMP-9 biology and inhibitor analysis to provide a thorough resource for the scientific community.

Introduction to this compound

This compound, with the chemical name 4-(4-(4-isopropoxyphenylsulfonyl)phenyl)-N-methyl-N-(thiazol-2-yl)thiazole-2-carboxamide, is a small molecule inhibitor of Matrix Metalloproteinase-9. It is identified as "example 59" in the patent WO2012162468. The primary mechanism of action of this compound is the inhibition of the activation of proMMP-9, the inactive zymogen of MMP-9.

Quantitative Data

The currently available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the activation of proMMP-9.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Description | IC50 (µM) | Reference |

| proMMP-9 | Inhibition of proMMP-9 activation by MMP-3 (P126 activation assay) | 0.52 | [1] |

Biological Functions of the Target: Matrix Metalloproteinase-9 (MMP-9)

MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, most notably type IV collagen, a key structural component of basement membranes.[2][3] This enzymatic activity is crucial for normal physiological processes but is also implicated in the pathology of many diseases when dysregulated.

Physiological Roles:

-

Tissue Remodeling: MMP-9 is essential for normal tissue remodeling during processes such as embryonic development, wound healing, and uterine cycling.[3]

-

Immune Response: It facilitates the migration of leukocytes across tissue barriers to sites of inflammation.[3]

-

Angiogenesis: MMP-9 contributes to the formation of new blood vessels.[3]

Pathological Roles:

-

Cancer: Elevated MMP-9 levels are strongly associated with tumor progression, invasion, and metastasis in various cancers.[4][5] By degrading the basement membrane, MMP-9 allows cancer cells to invade surrounding tissues and enter the bloodstream.

-

Inflammatory Diseases: MMP-9 is involved in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where it contributes to tissue destruction.

-

Cardiovascular Diseases: It plays a role in the pathogenesis of atherosclerosis, aortic aneurysms, and heart failure.

-

Neurodegenerative Disorders: Dysregulated MMP-9 activity is linked to the breakdown of the blood-brain barrier and neuronal damage.

As a potent inhibitor of MMP-9, this compound is anticipated to modulate these MMP-9-dependent processes, making it a valuable tool for research and a potential therapeutic agent for diseases characterized by excessive MMP-9 activity.

Experimental Protocols

The following protocols are standard methods used to characterize the biological activity of MMP-9 inhibitors like this compound.

proMMP-9 Activation Assay

This assay is designed to measure the ability of an inhibitor to prevent the conversion of the inactive proMMP-9 to its active form by a proteolytic activator, such as MMP-3.

Materials:

-

Recombinant human proMMP-9

-

Recombinant human active MMP-3

-

Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

-

Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add proMMP-9 to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the activation by adding active MMP-3 to all wells.

-

Incubate the plate at 37°C for 1-2 hours to allow for proMMP-9 activation.

-

Add the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading enzymes like MMP-9 in biological samples.

Materials:

-

SDS-PAGE gel containing 1 mg/mL gelatin

-

Samples (e.g., conditioned cell culture media, tissue extracts)

-

Non-reducing sample buffer

-

Renaturing buffer (2.5% Triton X-100 in water)

-

Developing buffer (50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

-

Coomassie Blue staining solution

-

Destaining solution

Procedure:

-

Mix samples with non-reducing sample buffer and load onto the gelatin gel without boiling.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Blue for 1 hour.

-

Destain the gel. Zones of gelatinolytic activity will appear as clear bands against a dark blue background. The position of the band indicates the molecular weight of the gelatinase.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the effect of an MMP-9 inhibitor on the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane

-

Matrigel basement membrane matrix

-

Invasive cell line (e.g., HT1080 or MDA-MB-231)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal violet stain

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts, with or without this compound at various concentrations.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

-

Quantify the inhibition of invasion as a percentage of the control.

Signaling Pathways and Visualizations

The expression and activity of MMP-9 are tightly regulated by a complex network of signaling pathways. This compound, by inhibiting MMP-9 activity, can have downstream effects on these pathways.

Upstream Regulation of MMP-9 Expression

Various extracellular signals, including growth factors and pro-inflammatory cytokines, can induce the expression of MMP-9 through the activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to the activation of transcription factors like NF-κB and AP-1.

Caption: Upstream signaling pathways regulating MMP-9 gene expression.

MMP-9 Activation and Inhibition Workflow

The activation of secreted proMMP-9 is a key regulatory step. This is often accomplished by other proteases. This compound specifically targets this activation process.

References

- 1. HRP970393A2 - N-(4-aryl-thiazol-2-yl)-sulfonamide derivatives and their use - Google Patents [patents.google.com]

- 2. N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)-phenyl]-acetamide free base hemihydrate, methods of manufacture and uses thereof - Patent WO-2018096170-A9 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 5. 41.222.235.114 [41.222.235.114]

Mmp-9-IN-7: A Technical Guide for the Investigation of MMP-9 in Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), for its application in preclinical disease models. This document outlines the inhibitor's known properties, relevant experimental protocols, and the broader context of MMP-9 signaling in pathology, offering a framework for its scientific investigation.

Introduction to MMP-9 and its Role in Disease

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] Its enzymatic activity is crucial for tissue remodeling in physiological processes such as development and wound healing. However, dysregulated MMP-9 activity is implicated in a wide array of pathologies, including cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders.[1][2][3]

In cancer, elevated MMP-9 expression is associated with tumor growth, invasion, and metastasis.[4] In inflammatory conditions, MMP-9 contributes to tissue destruction and the migration of inflammatory cells.[3] Given its central role in these processes, MMP-9 has emerged as a significant therapeutic target.

This compound: A Potent MMP-9 Inhibitor

This compound is a small molecule inhibitor of MMP-9. It has been identified from patent WO2012162468 (example 59) and is characterized by its thiazole-based chemical structure.[5][6]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 333746-76-2 | [6] |

| Molecular Formula | C16H15ClN4O2S2 | [5] |

| SMILES | CC1=C(C=2N=C(NC3=C(OC)C=CC(Cl)=C3)SC2)SC(NC(C)=O)=N1 | [5] |

In Vitro Potency

This compound has been shown to be a potent inhibitor of MMP-9 activation.

| Assay | IC50 | Reference |

| proMMP9/MMP3 P126 activation assay | 0.52 µM | [5][6] |

Note: At present, comprehensive data on the selectivity profile of this compound against other MMPs (e.g., MMP-1, -2, -7, -13) and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are not publicly available. Researchers are advised to perform these characterizations as part of their studies.

Key Signaling Pathways Involving MMP-9

MMP-9 is a key node in several signaling pathways that drive disease progression. Understanding these pathways is crucial for designing experiments and interpreting data when using an MMP-9 inhibitor.

// Nodes GF [label="Growth Factors\n(EGF, FGF, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"];

PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

MMP9_Gene [label="MMP-9 Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

proMMP9 [label="pro-MMP-9\n(Zymogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activeMMP9 [label="Active MMP-9", fillcolor="#34A853", fontcolor="#FFFFFF"];

ECM [label="ECM Degradation\n(Collagen IV, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_release [label="Growth Factor\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_activation [label="Cytokine\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> PI3K_AKT; GF -> MAPK; Cytokines -> NFkB; Integrins -> PI3K_AKT;

PI3K_AKT -> MMP9_Gene; MAPK -> MMP9_Gene; NFkB -> MMP9_Gene;

MMP9_Gene -> proMMP9 [label="Translation & Secretion"]; proMMP9 -> activeMMP9 [label="Activation\n(e.g., by MMP-3)"];

activeMMP9 -> ECM; activeMMP9 -> GF_release; activeMMP9 -> Cytokine_activation;

ECM -> Cell_Migration; GF_release -> Angiogenesis; Cytokine_activation -> Inflammation; } END_DOT Caption: Simplified MMP-9 signaling pathways in disease.

Experimental Protocols for Studying this compound

The following are generalized protocols that can be adapted for the evaluation of this compound.

In Vitro MMP-9 Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of active MMP-9.

Materials:

-

Recombinant active human MMP-9

-

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant active MMP-9 to all wells except the no-enzyme control.

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inhibitor [label="Prepare this compound\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add Inhibitor to\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add Active MMP-9", fillcolor="#FBBC05", fontcolor="#202124"]; incubate1 [label="Incubate (30 min, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Fluorogenic Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; read_fluorescence [label="Kinetic Fluorescence Reading", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_inhibitor; prep_inhibitor -> add_inhibitor; add_inhibitor -> add_enzyme; add_enzyme -> incubate1; incubate1 -> add_substrate; add_substrate -> read_fluorescence; read_fluorescence -> analyze; analyze -> end; } END_DOT Caption: Workflow for in vitro MMP-9 inhibition assay.

Cell-Based Invasion Assay (Transwell)

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line with high MMP-9 expression (e.g., MDA-MB-231)

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel

-

Cell culture medium with and without serum

-

This compound

-

Calcein-AM or crystal violet for cell staining

Procedure:

-

Seed cancer cells in the upper chamber of the Matrigel-coated Transwell inserts in serum-free medium containing various concentrations of this compound or vehicle.

-

Add serum-containing medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.

-

Quantify the percentage of invasion inhibition by this compound.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., human pancreatic or breast cancer cells)

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by caliper measurements at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for MMP-9 activity and proliferation markers).

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant_cells [label="Implant Tumor Cells\nin Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Allow Tumor Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize Mice\ninto Groups", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Administer this compound\nor Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor Tumor Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Endpoint: Euthanize & \nExcise Tumors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Tumor Weight & \nHistological Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> implant_cells; implant_cells -> tumor_growth; tumor_growth -> randomize; randomize -> treatment; treatment -> monitor; monitor -> endpoint; endpoint -> analysis; analysis -> end; } END_DOT Caption: General workflow for an in vivo tumor xenograft study.

Application in Disease Models

While specific in vivo data for this compound is not yet available, its potential can be inferred from studies with other selective MMP-9 inhibitors.

Oncology

In preclinical cancer models, selective MMP-9 inhibition has been shown to:

-

Reduce primary tumor growth.[7]

-

Inhibit metastasis to distant organs.[4]

-

Decrease angiogenesis.

-

Enhance the efficacy of chemotherapy and immunotherapy.

This compound could be investigated in models of breast, pancreatic, lung, and colorectal cancers, where MMP-9 is known to be highly expressed and contribute to disease progression.

Inflammatory Diseases

In models of inflammatory diseases, MMP-9 inhibitors have demonstrated the ability to:

-

Reduce joint inflammation and destruction in arthritis models.

-

Ameliorate inflammatory bowel disease.

-

Decrease neuroinflammation in models of multiple sclerosis and stroke.[8]

The efficacy of this compound could be explored in models such as collagen-induced arthritis, dextran sulfate sodium (DSS)-induced colitis, and experimental autoimmune encephalomyelitis (EAE).

Conclusion

This compound is a potent, small molecule inhibitor of MMP-9 with potential for the preclinical investigation of MMP-9-driven pathologies. While its in vivo efficacy, selectivity, and pharmacokinetic profile require further characterization, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. Rigorous experimental design, including comprehensive pharmacodynamic and pharmacokinetic assessments, will be crucial for advancing our understanding of this compound and its potential clinical translation.

References

- 1. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP9 - Wikipedia [en.wikipedia.org]

- 4. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Selective MMP-9 Inhibitor in Cell Culture

A Representative Protocol in the Absence of Specific Data for Mmp-9-IN-7

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "this compound". The following application notes and protocols are a representative guide for a generic, selective Matrix Metalloproteinase-9 (MMP-9) inhibitor for use in cell culture by researchers, scientists, and drug development professionals. The experimental parameters should be optimized for the specific inhibitor and cell line used.

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and immune cell migration.[1] However, dysregulated MMP-9 activity is a hallmark of numerous pathologies, including tumor invasion and metastasis, inflammation, and cardiovascular diseases.[1][3] Consequently, selective inhibitors of MMP-9 are valuable tools for studying its biological functions and represent a promising avenue for therapeutic development.

This document provides a detailed protocol for the use of a selective MMP-9 inhibitor in a cell culture setting, including methods for assessing its efficacy.

Mechanism of Action and Signaling Pathways

MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and is activated in the extracellular space by various proteases, including MMP-3.[2] Once activated, MMP-9 can cleave a wide range of substrates, influencing cell behavior through multiple signaling pathways. MMP-9 activity can promote cell migration and invasion by breaking down physical barriers and by processing cell surface proteins like E-cadherin.[1] It can also release and activate growth factors and cytokines sequestered in the ECM, further influencing cell proliferation, survival, and angiogenesis.[1]

Selective MMP-9 inhibitors can function through various mechanisms, such as binding to the catalytic zinc ion in the active site, or through allosteric inhibition by binding to other domains like the hemopexin (PEX) domain, which can prevent zymogen activation or disrupt protein-protein interactions.[4]

Caption: Diagram of the MMP-9 activation and signaling pathway, and the point of intervention for a selective inhibitor.

Quantitative Data Summary

The efficacy of MMP-9 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The appropriate concentration for cell culture experiments will vary depending on the specific inhibitor, cell line, and experimental conditions. Below is a summary of IC50 values for several known MMP-9 inhibitors.

| Inhibitor Name | Target(s) | Cell Line | IC50 Value | Reference |

| Prinomastat (AG3340) | MMP-9, -2, -3, -13 | - | 5.0 nM (for MMP-9) | [5] |

| Ilomastat (GM6001) | Broad Spectrum MMP | - | 0.5 nM (for MMP-9) | [5] |

| MMP-9-IN-12 | MMP-9 | HCT-116 | 1.54 µM | [5] |

| Compound 8 | MMP-9 | MDA-MB-231 | 3.8 ± 0.7 nM | [3] |

| Compound 8 | MMP-9 | Caco-2 | 3.3 ± 0.5 nM | [3] |

| Compound 24 | MMP-9 | MCF-7 | 43.08 µM | [2] |

Note: IC50 values determined in cell-free enzymatic assays may differ from the effective concentration in cell-based assays.

Experimental Protocols

The following protocols provide a workflow for treating cultured cells with an MMP-9 inhibitor and subsequently assessing the inhibitor's effect on MMP-9 activity.

Materials Required

-

Cell Line: A cell line known to express and secrete MMP-9 (e.g., HT-1080, MDA-MB-231, U-2 OS).

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

-

MMP-9 Inhibitor: Stock solution prepared in an appropriate solvent (e.g., DMSO).

-

Cell Culture Plates: 6-well or 12-well plates.

-

Reagents for MMP-9 Activity Assay: Gelatin Zymography or a commercial MMP-9 activity assay kit.

Protocol 1: Cell Treatment with MMP-9 Inhibitor

This protocol describes the general procedure for treating cells to assess the effect of an inhibitor on secreted MMP-9 activity.

-

Cell Seeding:

-

Plate cells in a 6-well plate at a density that will result in 70-80% confluency within 24 hours.[6]

-

Culture the cells in their standard growth medium containing FBS.

-

-

Serum Starvation:

-

Once cells reach 70-80% confluency, aspirate the growth medium.

-

Wash the cell monolayer twice with serum-free medium to remove any residual serum, which contains natural MMP inhibitors.[7]

-

Add serum-free medium to each well.

-

-

Inhibitor Treatment:

-

Prepare a series of dilutions of the MMP-9 inhibitor in serum-free medium from your stock solution. It is recommended to perform a dose-response experiment with concentrations spanning several orders of magnitude around the expected IC50 (e.g., 1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

-

Aspirate the serum-free medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.

-

-

Incubation and Collection:

-

Incubate the cells for a predetermined period (typically 24-48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your specific cell line to allow for sufficient MMP-9 accumulation in the medium.

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the collected medium at 1,500 x g for 10 minutes at 4°C to pellet any cells and debris.[7]

-

Transfer the supernatant to a fresh tube. The samples are now ready for MMP-9 activity analysis or can be stored at -80°C.

-

Protocol 2: Assessment of MMP-9 Activity by Gelatin Zymography

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-9.

-

Sample Preparation:

-

Determine the protein concentration of the conditioned media to ensure equal loading.

-

Mix the conditioned medium with non-reducing sample buffer (typically 4:1 v/v).[7] Do not boil the samples, as this will destroy the enzyme activity.

-

-

Electrophoresis:

-

Enzyme Renaturation and Development:

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.[6][8]

-

Destain the gel until clear bands appear against a dark blue background. These clear bands indicate areas where the gelatin has been digested by MMP-9.

-

The pro- and active forms of MMP-9 can be distinguished by their different molecular weights (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa).[10]

-

Protocol 3: Assessment of MMP-9 Activity using a Commercial Kit

Commercial MMP-9 activity assays offer a quantitative alternative to zymography. These are often ELISA-based or use a fluorogenic substrate.[11][12]

-

Follow Manufacturer's Instructions:

-

Protocols vary between kits, but generally involve incubating the conditioned medium in a plate pre-coated with an anti-MMP-9 antibody.[11]

-

-

Activation of Total MMP-9 (Optional):

-

Many kits provide reagents like p-Aminophenylmercuric acetate (APMA) to activate any pro-MMP-9 present in the sample, allowing for the measurement of total MMP-9 activity.[11] To measure only the endogenously active MMP-9, this step is omitted.

-

-

Substrate Addition and Signal Detection:

-

Quantification:

-

Generate a standard curve using the provided MMP-9 standard.

-

Calculate the concentration of active MMP-9 in your samples based on the standard curve.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating an MMP-9 inhibitor in cell culture.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]

- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]

- 9. Gelatin zymography. [bio-protocol.org]

- 10. Selective binding of matrix metalloproteases MMP-9 and MMP-12 to inhibitor-assisted thermolysin-imprinted beads - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04444A [pubs.rsc.org]

- 11. diapharma.com [diapharma.com]

- 12. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]

Application Notes and Protocols for Mmp-9-IN-7 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and immune cell migration.[1][3] However, dysregulated MMP-9 activity is strongly implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[1][4][5] In cancer, elevated MMP-9 expression is associated with tumor growth, invasion, and metastasis.[6][7]

MMP-9-IN-7 is a potent and specific small molecule inhibitor of MMP-9, with an IC50 of 0.52 μM.[8] Its ability to selectively target MMP-9 makes it a valuable tool for preclinical research in various animal models to investigate the therapeutic potential of MMP-9 inhibition. These application notes provide a comprehensive guide for the utilization of this compound in in vivo studies, including recommended protocols, dosage guidelines, and data presentation.

Physicochemical Properties and Formulation

While specific details for this compound are limited in publicly available literature, general considerations for small molecule inhibitors of this class suggest that it is likely a synthetic compound with a molecular weight suitable for in vivo administration. For experimental use, this compound would typically be dissolved in a biocompatible vehicle.

Table 1: Recommended Vehicle for In Vivo Administration

| Vehicle Component | Concentration | Notes |